molecular formula C9H13Cl3N2O B2666043 Tebanicline (dihydrochloride) CAS No. 209326-19-2

Tebanicline (dihydrochloride)

Cat. No. B2666043
M. Wt: 271.57
InChI Key: HZMFFIXATGBQGR-XCUBXKJBSA-N
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Description

Tebanicline, also known as ebanicline or ABT-594, is a potent synthetic nicotinic (non-opioid) analgesic drug developed by Abbott . It was developed as a less toxic analog of the potent poison dart frog-derived compound epibatidine, which is about 200 times stronger than morphine as an analgesic, but produces extremely dangerous toxic side effects . It inhibits the binding of cytisine to α4β2 neuronal nAChRs with a Ki of 37 pM .


Molecular Structure Analysis

Tebanicline has the IUPAC name 5-{[(2R)-Azetidin-2-yl]methoxy}-2-chloropyridine . Its molecular formula is C9H11ClN2O , and its molecular weight is 198.65 g/mol .


Physical And Chemical Properties Analysis

Tebanicline (dihydrochloride) is a nAChR modulator with potent, orally effective analgesic activity .

Future Directions

While Tebanicline was dropped from further development due to its side effects, research in the area of nicotinic acetylcholine receptor agonists is ongoing . No agents from this class have successfully completed human clinical trials due to their unacceptable side effect profiles, but research in the area continues .

properties

IUPAC Name

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.2ClH/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;;/h1-2,5,7,11H,3-4,6H2;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFFIXATGBQGR-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COC2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]1COC2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tebanicline (dihydrochloride)

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